molecular formula C23H21ClN2O4S B11241223 6-chloro-N-(2,6-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(2,6-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11241223
M. Wt: 456.9 g/mol
InChI Key: MFMRDTLESPFJCO-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers .

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(BENZENESULFONYL)-6-CHLORO-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S/c1-15-7-6-8-16(2)22(15)25-23(27)21-14-26(19-13-17(24)11-12-20(19)30-21)31(28,29)18-9-4-3-5-10-18/h3-13,21H,14H2,1-2H3,(H,25,27)

InChI Key

MFMRDTLESPFJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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